molecular formula C11H14F2N2 B1428033 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine CAS No. 1248239-21-5

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine

Cat. No. B1428033
M. Wt: 212.24 g/mol
InChI Key: WGGZDWMOHFVBHY-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, also known as DFZ, is a novel compound that belongs to the class of psychoactive substances1. It has a molecular weight of 212.24 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine from the web search results.



Molecular Structure Analysis

The molecular structure of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is not explicitly provided in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.



Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information on the chemical reactions involving 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are not fully detailed in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.


Scientific Research Applications

Catalytic Applications in Organometallic Chemistry

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine and related compounds have been explored in the field of organometallic chemistry. For instance, Ge, Meetsma, and Hessen (2009) synthesized and characterized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands. These complexes demonstrated catalytic activity for the Z-selective linear head-to-head dimerization of phenylacetylenes, with yttrium and lanthanum systems showing the most effective catalysis (Ge, Meetsma, & Hessen, 2009).

Synthesis of Stereoisomers for Antibacterial Applications

Compounds structurally similar to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine have been utilized in synthesizing stereoisomers for antibacterial applications. Schroeder et al. (1992) synthesized several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important intermediates (C7 side chains) for quinolone antibacterials (Schroeder et al., 1992).

Crystallography and Molecular Structure Analysis

The crystal and molecular structures of compounds related to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine have been a subject of study. Hilti, Ottersen, and Seff (1976) determined the crystal structure of a diradical compound using single-crystal X-ray diffraction, providing insights into the molecular geometry and intermolecular hydrogen bonding (Hilti, Ottersen, & Seff, 1976).

Development of Anticancer Agents

Recent studies have focused on the development of pyrrolyl-pyridine heterocyclic compounds, including 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine derivatives, as potential anticancer agents. Mallisetty et al. (2023) synthesized compounds that showed significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).

Synthesis of Functionalized Pyrrolidines

The synthesis of functionalized pyrrolidines, including derivatives of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, is an area of ongoing research. Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups through a domino Michael/Mannich [3+2] cycloaddition sequence, showcasing potential medical value (Zhi, Zhao, Liu, Wang, & Enders, 2016).

Safety And Hazards

The safety and hazards associated with 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are not explicitly mentioned in the search results. However, it’s always important to handle chemicals with care and follow appropriate safety protocols.


Future Directions

The future directions for the research and application of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are not specified in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with a chemistry professional.


properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGZDWMOHFVBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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